molecular formula C17H16N6O4 B11055969 3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole

3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole

Cat. No.: B11055969
M. Wt: 368.3 g/mol
InChI Key: OICXGDWBHXUZKP-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole typically involves multi-step organic reactions. One common method includes:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.

    Synthesis of the oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like carbon disulfide or a nitrile oxide.

    Coupling of the pyrrole ring: The final step involves the coupling of the pyrrole ring to the previously formed triazole-oxadiazole structure, which can be achieved through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the compound, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-thiadiazole
  • 3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-tetrazole

Uniqueness

Compared to similar compounds, 3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can influence the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N6O4

Molecular Weight

368.3 g/mol

IUPAC Name

3-pyrrol-1-yl-4-[5-(3,4,5-trimethoxyphenyl)triazol-1-yl]-1,2,5-oxadiazole

InChI

InChI=1S/C17H16N6O4/c1-24-13-8-11(9-14(25-2)15(13)26-3)12-10-18-21-23(12)17-16(19-27-20-17)22-6-4-5-7-22/h4-10H,1-3H3

InChI Key

OICXGDWBHXUZKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=NN2C3=NON=C3N4C=CC=C4

Origin of Product

United States

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